molecular formula C8H9BrO2S B077503 Ethyl 5-(bromomethyl)thiophene-2-carboxylate CAS No. 14282-72-5

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B077503
CAS No.: 14282-72-5
M. Wt: 249.13 g/mol
InChI Key: ACBHSRJWMKAASD-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a versatile compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(bromomethyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-2-carboxylate followed by a substitution reaction to introduce the bromomethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of both the bromomethyl and ester functional groups, which provide versatility in chemical modifications and applications.

Properties

IUPAC Name

ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBHSRJWMKAASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570989
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-72-5
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-(bromomethyl)thiophene-2-carboxylate

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